N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an amide bond to a 3-methyl-1,2-oxazole moiety. The nitrogen of the benzothiazole group is further substituted with an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-9-14(23-19-11)16(21)20(10-12-5-4-8-22-12)17-18-13-6-2-3-7-15(13)24-17/h2-3,6-7,9,12H,4-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBODXXWENRPVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Cyanogen Bromide
A classical method involves reacting 2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (78°C, 6–8 hours), yielding 1,3-benzothiazol-2-amine with >85% purity. The reaction proceeds via nucleophilic attack of the thiol group on BrCN, followed by intramolecular cyclization.
Optimization Insight :
Metal-Free Synthesis Using Potassium Carbonate
A contemporary approach employs 2-fluoroaniline and aryl isothiocyanate in 2-butanol with potassium carbonate (K₂CO₃) as base (80°C, 16 hours). This method avoids transition metals, simplifying purification:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | 2-Butanol | 98 |
| Base | K₂CO₃ (2.5 equiv) | 98 |
| Temperature | 80°C | 98 |
This protocol is scalable, with yields exceeding 95% under optimized conditions.
Preparation of 3-Methyl-1,2-oxazole-5-carboxylic Acid
Cyclodehydration of β-Ketoamide Precursors
The oxazole ring is constructed via cyclodehydration of β-ketoamide intermediates. For example, treating ethyl 3-methyl-4-oxopent-2-enoate with hydroxylamine hydrochloride in acetic acid (100°C, 4 hours) generates 3-methyl-1,2-oxazole-5-carboxylic acid after hydrolysis.
Mechanistic Notes :
Enzymatic Oxazole Ring Formation
Recent advances utilize cyclodehydratases (e.g., Itm15 from Streptomyces spp.) to catalyze oxazole biosynthesis. While primarily explored in natural product synthesis, this biocatalytic method offers stereochemical control under mild conditions (pH 7.0, 25°C).
Synthesis of (Oxolan-2-yl)methylamine
Reductive Amination of Tetrahydrofuran-2-carbaldehyde
Tetrahydrofuran-2-carbaldehyde is condensed with ammonium acetate in methanol, followed by sodium borohydride (NaBH₄) reduction (0°C to RT, 2 hours). This yields (oxolan-2-yl)methylamine with 75–80% yield.
Critical Parameters :
- Stoichiometry : Excess ammonium acetate (3.0 equiv) ensures complete imine formation.
- Purification : Distillation under reduced pressure (40–50°C, 15 mmHg) removes residual aldehyde.
Carboxamide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step conjugates 1,3-benzothiazol-2-amine and 3-methyl-1,2-oxazole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After 12 hours at 25°C, (oxolan-2-yl)methylamine is introduced to form the tertiary amide.
Reaction Optimization :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDC/HOBt | 82 |
| Solvent | DCM | 82 |
| Temperature | 25°C | 82 |
| Time | 12 hours | 82 |
Industrial-Scale Continuous Flow Synthesis
For bulk production, continuous flow reactors enhance efficiency. A patented protocol employs a microreactor system with residence time <10 minutes, achieving 90% yield by precise control of stoichiometry and temperature (50°C).
Purification and Characterization
Chromatographic Techniques
Final purification uses silica gel chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity >99% is confirmed via HPLC-UV (λ = 254 nm).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, benzothiazole-H), 4.20–3.80 (m, oxolane-H), 2.55 (s, CH₃).
- IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N oxazole).
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
(a) N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide ()
- Structure : Features a dichloro-substituted benzothiazole linked to a dimethoxybenzamide group.
- Molecular Weight : Higher (inferred >300 g/mol) due to dichloro and dimethoxy substituents.
- Key Differences : Lacks the oxazole and oxolan groups; instead, it has a benzamide substituent.
- Significance : Demonstrated the highest molecular weight among benzothiazole derivatives in P. guineense, suggesting that halogenation increases steric bulk and lipophilicity .
(b) 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazole Derivatives ()
- Structure: Combines a triazole core with benzothiazole amino substituents.
- Activity : 6-Fluoro and 6-methyl benzothiazole derivatives exhibited potent antibacterial activity against S. aureus and S. pyogenes, surpassing ampicillin. The 6-nitro derivative showed antitubercular activity .
- Key Differences : Replaces oxazole with triazole, altering hydrogen-bonding capacity.
(c) N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide Hydrochloride ()
- Structure : Chloro and methyl substituents on benzothiazole; morpholine-ethyl replaces oxolan-methyl.
- Molecular Weight : 457.37 g/mol, significantly higher due to morpholine and chloro groups.
- Significance : Highlights how N-alkylation with heterocyclic amines (e.g., morpholine) enhances molecular weight and solubility .
Analogues with Modified Heterocyclic Cores
(a) 5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ()
- Structure : Replaces benzothiazole with a nitro-substituted thiazole.
- Key Differences : Smaller thiazole core reduces aromatic interactions; nitro group introduces electron-withdrawing effects.
- Activity: Not explicitly reported, but nitro groups often correlate with antimicrobial or antiparasitic activity.
(b) 3-Methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide ()
- Structure : Lacks benzothiazole; oxolan-3-ylmethyl replaces oxolan-2-ylmethyl.
- Significance: Demonstrates that positional isomerism (oxolan-3-yl vs.
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Halogenation (e.g., chloro in ) and electron-withdrawing groups (e.g., nitro in ) enhance biological activity but may reduce solubility.
- Heterocyclic Core : Benzothiazole derivatives generally exhibit stronger aromatic interactions than thiazole or triazole analogues, influencing target selectivity.
- N-Alkylation : Substitutions like oxolan-methyl (target compound) or morpholine-ethyl () modulate pharmacokinetic properties, such as metabolic stability and membrane permeability.
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a benzothiazole moiety, an oxazole ring, and a carboxamide group. Its molecular formula is with a molecular weight of approximately 373.4 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may influence:
- Apoptosis Pathways : Similar compounds have shown to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .
- MAP Kinase Signaling : Compounds with similar structures have been observed to downregulate MAP kinases (ERK1, ERK2), which are critical in cell proliferation and survival .
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiazole derivatives. For instance:
-
In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Concentrations as low as 62.5 µM were effective in inducing cell death .
Cell Line IC50 (µM) MCF-7 62.5 A549 50 HepG2 70 - Mechanistic Insights : The compound's mechanism appears to involve the activation of pro-apoptotic signaling pathways while inhibiting anti-apoptotic signals .
Antimicrobial Activity
The antimicrobial properties of similar benzothiazole derivatives have been documented, suggesting potential effects against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This indicates that this compound may possess similar antimicrobial properties .
Study 1: Anticancer Efficacy
A recent study demonstrated that a related benzothiazole derivative significantly reduced tumor growth in vivo in a mouse model of breast cancer. The compound was administered at varying doses over a period of four weeks, showing a dose-dependent reduction in tumor size.
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of various benzothiazole derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, supporting further exploration into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
